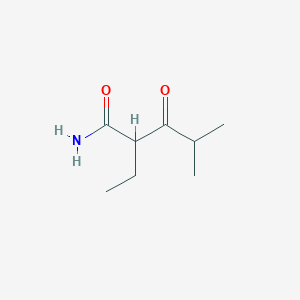
2-Ethyl-4-methyl-3-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methyl-3-oxopentanamide is an organic compound with a branched structure It is characterized by the presence of an amide group, a ketone group, and alkyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction of isobutyryl acetate with an appropriate amine. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction typically involves the removal of alcohol generated during the process .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to ensure high yield and purity. The process involves recycling excess reactants and minimizing waste. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, makes the process environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
2-Ethyl-4-methyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Ethyl-4-methyl-3-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including resins and polymers.
作用机制
The mechanism by which 2-Ethyl-4-methyl-3-oxopentanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
相似化合物的比较
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 2-Ethyl-4-methyl-1,3-dioxolane
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
Uniqueness
2-Ethyl-4-methyl-3-oxopentanamide is unique due to its specific branched structure and the presence of both an amide and a ketone group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
857478-52-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-ethyl-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6(8(9)11)7(10)5(2)3/h5-6H,4H2,1-3H3,(H2,9,11) |
InChI 键 |
JPLTWLSCVBOOQS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















